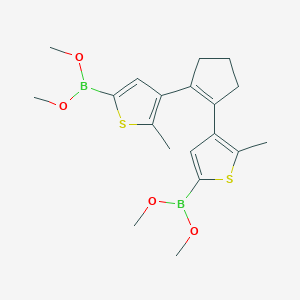
Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate is a complex organic compound with the molecular formula C19H26B2O4S2 and a molecular weight of 404.16 g/mol This compound features a cyclopentene ring fused with two thiophene rings, each substituted with a methyl group and a boronate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate typically involves the following steps:
Formation of the Cyclopentene Core: The cyclopentene core is synthesized through a Diels-Alder reaction between a diene and a dienophile.
Thiophene Ring Formation: The thiophene rings are introduced via a cyclization reaction involving sulfur-containing precursors.
Methylation: Methyl groups are added to the thiophene rings through a Friedel-Crafts alkylation reaction.
Boronate Ester Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and catalyst loading. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the boronate esters to boronic acids.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Boronic acids.
Substitution: Substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate can be compared with similar compounds such as:
4,4’- (Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))dibenzaldehyde: Similar structure but with aldehyde groups instead of boronate esters.
3,3’- (Cyclopent-1-ene-1,2-diyl)bis(5-chloro-2-methylthiophene): Contains chloro substituents instead of boronate esters.
Uniqueness
The presence of boronate ester groups in this compound imparts unique reactivity and potential for forming boron-containing polymers and materials, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C19H26B2O4S2 |
|---|---|
Molekulargewicht |
404.2 g/mol |
IUPAC-Name |
[4-[2-(5-dimethoxyboranyl-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-2-yl]-dimethoxyborane |
InChI |
InChI=1S/C19H26B2O4S2/c1-12-16(10-18(26-12)20(22-3)23-4)14-8-7-9-15(14)17-11-19(27-13(17)2)21(24-5)25-6/h10-11H,7-9H2,1-6H3 |
InChI-Schlüssel |
WMGUYFACZRNZCD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(S1)C)C2=C(CCC2)C3=C(SC(=C3)B(OC)OC)C)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Diphenyl-[4,4']bi[[1,3]dioxanyl]-5,5'-diol](/img/structure/B13383103.png)
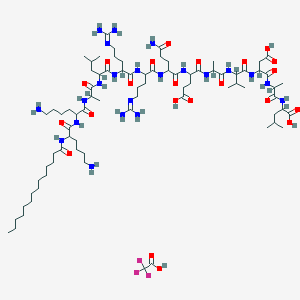
![2-[2-(5-Butyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 2,5-dibromobenzenesulfonate](/img/structure/B13383123.png)

![Sodium;[1-[(24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl)amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide](/img/structure/B13383126.png)
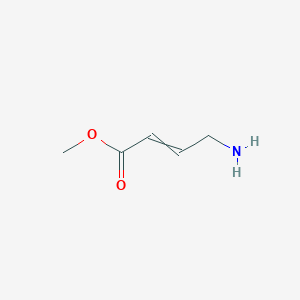
![6-(1-Hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13383140.png)
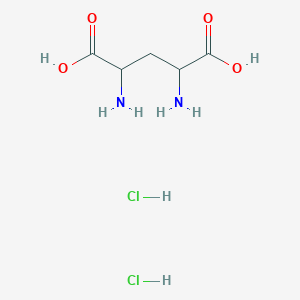
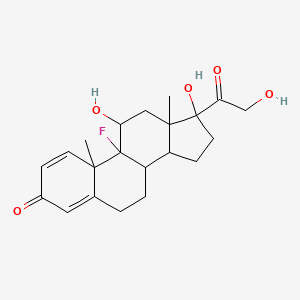
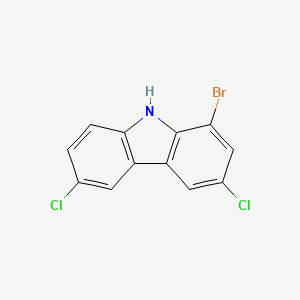
![2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B13383160.png)
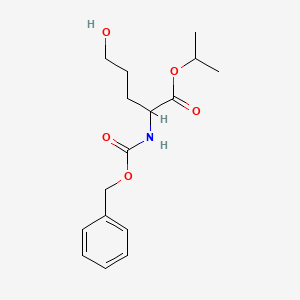
![2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13383166.png)
![9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-1H-purin-6-one](/img/structure/B13383169.png)
